molecular formula C5H6N2O2S2 B11909482 7,8-Dithia-1,3-diaza-spiro(4.4)nonane-2,4-dione CAS No. 62032-12-6

7,8-Dithia-1,3-diaza-spiro(4.4)nonane-2,4-dione

Cat. No.: B11909482
CAS No.: 62032-12-6
M. Wt: 190.2 g/mol
InChI Key: DPGBTPQJLUGDOZ-UHFFFAOYSA-N
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Description

7,8-Dithia-1,3-diaza-spiro(44)nonane-2,4-dione is a heterocyclic compound characterized by the presence of sulfur and nitrogen atoms within its spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7,8-Dithia-1,3-diaza-spiro(4.4)nonane-2,4-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a dithiol with a diaza compound in the presence of a suitable catalyst. The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction parameters can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 7,8-Dithia-1,3-diaza-spiro(4.4)nonane-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiols or amines.

    Substitution: The nitrogen atoms can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

7,8-Dithia-1,3-diaza-spiro(4.4)nonane-2,4-dione has several applications in scientific research:

Mechanism of Action

The mechanism by which 7,8-Dithia-1,3-diaza-spiro(4.4)nonane-2,4-dione exerts its effects involves interactions with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The sulfur and nitrogen atoms in the compound can form strong interactions with metal ions or other functional groups, influencing various biochemical pathways .

Comparison with Similar Compounds

Uniqueness: 7,8-Dithia-1,3-diaza-spiro(4.4)nonane-2,4-dione is unique due to the presence of both sulfur and nitrogen atoms in its spirocyclic structure. This combination imparts distinct chemical reactivity and potential biological activity compared to similar compounds that may lack one of these elements .

Properties

CAS No.

62032-12-6

Molecular Formula

C5H6N2O2S2

Molecular Weight

190.2 g/mol

IUPAC Name

7,8-dithia-1,3-diazaspiro[4.4]nonane-2,4-dione

InChI

InChI=1S/C5H6N2O2S2/c8-3-5(1-10-11-2-5)7-4(9)6-3/h1-2H2,(H2,6,7,8,9)

InChI Key

DPGBTPQJLUGDOZ-UHFFFAOYSA-N

Canonical SMILES

C1C2(CSS1)C(=O)NC(=O)N2

Origin of Product

United States

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